molecular formula C10H8BrN B13939077 7-Bromo-5-methylquinoline

7-Bromo-5-methylquinoline

Cat. No.: B13939077
M. Wt: 222.08 g/mol
InChI Key: KOVQWNFNDJHVEJ-UHFFFAOYSA-N
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Description

7-Bromo-5-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 7-position and a methyl group at the 5-position of the quinoline core. The molecular formula is C₁₀H₈BrN, with a molecular weight of 222.08 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylquinoline typically involves the bromination of 5-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 7th position of the quinoline ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of 7-Bromo-5-methylquinoline are explored for their potential use as therapeutic agents in treating various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, these compounds may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Group Variations

A comparative analysis of structurally related quinoline derivatives is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Bromo-5-methylquinoline Br (7), CH₃ (5) C₁₀H₈BrN 222.08 High lipophilicity; potential in medicinal chemistry and catalysis.
5-Bromo-8-methoxy-2-methylquinoline Br (5), OCH₃ (8), CH₃ (2) C₁₁H₁₀BrNO 252.11 Enhanced solubility due to methoxy group; used in synthetic intermediates and drug discovery.
5-Bromo-6-methoxy-2-methylquinoline Br (5), OCH₃ (6), CH₃ (2) C₁₁H₁₀BrNO 252.11 Reactivity in Suzuki-Miyaura coupling; antimicrobial research.
7-Bromo-2-methylquinoline Br (7), CH₃ (2) C₁₀H₈BrN 222.08 Steric hindrance at position 2; precursor for functionalized quinolines.
7-(Bromomethyl)quinoline BrCH₂ (7) C₁₀H₈BrN 222.08 Reactive bromomethyl group for alkylation; used in polymer and ligand synthesis.
5-Bromo-8-hydroxyquinoline-7-carboxylic acid Br (5), OH (8), COOH (7) C₁₀H₆BrNO₃ 284.07 Chelating properties for metal ions; antimicrobial and anticancer applications.

Pharmacological Potential

  • Lipophilicity: this compound’s methyl group enhances membrane permeability, making it favorable for CNS-targeting drugs, whereas polar groups (e.g., methoxy, hydroxy) in other derivatives improve water solubility for systemic applications .
  • Biological Activity: 5-Bromo-6-methoxy-2-methylquinoline has shown antimicrobial activity, while 5-Bromo-8-hydroxyquinoline-7-carboxylic acid exhibits metal-chelating and anticancer properties .

Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

7-bromo-5-methylquinoline

InChI

InChI=1S/C10H8BrN/c1-7-5-8(11)6-10-9(7)3-2-4-12-10/h2-6H,1H3

InChI Key

KOVQWNFNDJHVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC=N2)Br

Origin of Product

United States

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